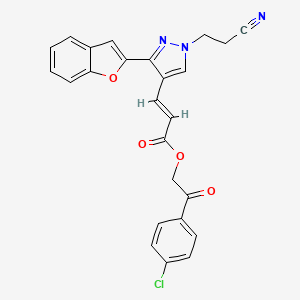
4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide is an organic compound with the molecular formula C13H10BrFN2O3S This compound is characterized by the presence of bromine, fluorine, and a sulfonamide group attached to a benzamide core
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It may also serve as a probe in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its sulfonamide group is known for its antibacterial properties, and the compound could be explored for its potential as an antimicrobial agent.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps:
Bromination and Fluorination: The initial step involves the bromination and fluorination of a benzene ring. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor.
Formation of Benzamide: The brominated and fluorinated benzene derivative is then reacted with an amine to form the benzamide structure. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation.
Sulfonamide Introduction: The final step involves the introduction of the sulfonamide group. This can be done by reacting the intermediate product with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis: Strong acids (HCl) or bases (NaOH) under reflux conditions.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Oxidation: Oxidized forms of the sulfonamide group.
Hydrolysis: Carboxylic acids and amines.
Wirkmechanismus
The mechanism of action of 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA, such as dihydropteroate synthase in bacteria. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-2-fluoro-N-methylbenzamide
- 4-chloro-2-fluoro-N-(4-sulfamoylphenyl)benzamide
- 4-bromo-2-chloro-N-(4-sulfamoylphenyl)benzamide
Uniqueness
4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide is unique due to the combination of bromine, fluorine, and sulfonamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O3S/c14-8-1-6-11(12(15)7-8)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZSMORANYXNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)
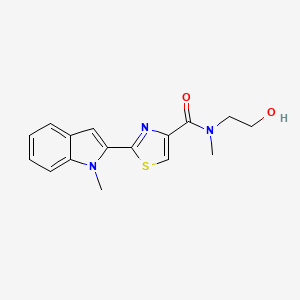

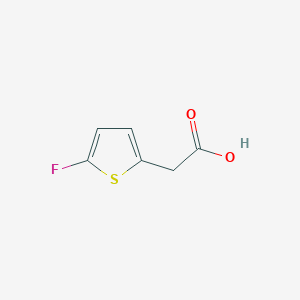
![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)
![4-tert-butyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2496443.png)
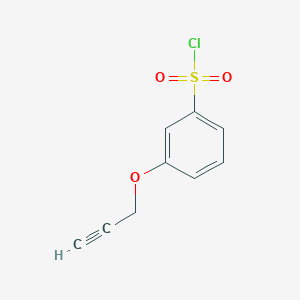
![3-(4-ethoxyphenyl)-5-methyl-9-[(3-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2496447.png)
![2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2496448.png)

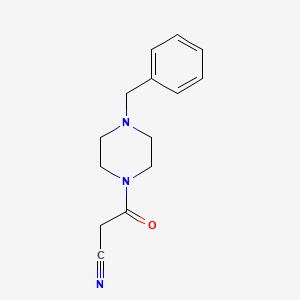
![2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2496454.png)
![2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2496455.png)
